molecular formula C15H12N4O6S B2758648 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 941997-67-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B2758648
CAS RN: 941997-67-7
M. Wt: 376.34
InChI Key: OTTKPTHDQZJLEI-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a 1,3,4-oxadiazole ring, a nitro group attached to a thiophene ring, and two methoxy groups attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups present. These properties can include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Radiosensitization and Bioreductive Activation

A study by Threadgill et al. (1991) explored the synthesis of nitrothiophene derivatives with potential applications in radiosensitization and bioreductively activated cytotoxicity. While not the exact compound , this research indicates the interest in nitrothiophene carboxamides for their radiosensitizing abilities in hypoxic mammalian cells, suggesting a possible research angle for similar compounds in cancer therapy (Threadgill et al., 1991).

Antimicrobial and Antiproliferative Activities

Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole, demonstrating significant antimicrobial and antiproliferative activities. This suggests that derivatives of 1,3,4-oxadiazole, such as the compound , may hold promise in developing new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).

Synthesis and Structural Analysis

Prabhuswamy et al. (2016) focused on the synthesis and crystal structure analysis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide. While not identical, this study highlights the interest in detailed structural analyses of compounds within this chemical family, which is crucial for understanding their chemical properties and potential applications (Prabhuswamy et al., 2016).

Antidiabetic Screening

Lalpara et al. (2021) synthesized and screened a series of dihydropyrimidine derivatives, including a compound with a 1,3,4-oxadiazol-2-yl group, for antidiabetic activity. This indicates a potential application of the compound for antidiabetic research, given its structural similarity to the compounds tested (Lalpara et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is human lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes. Inhibition of CYP51 can disrupt sterol biosynthesis, leading to cell death.

Mode of Action

The compound interacts with its target, CYP51, through a process known as molecular docking This interaction can inhibit the function of CYP51, thereby disrupting the biosynthesis of sterols

Biochemical Pathways

The inhibition of CYP51 disrupts the biosynthesis of sterols, affecting multiple downstream biochemical pathways. Sterols are essential for maintaining the integrity and fluidity of cell membranes. Therefore, their depletion can lead to cell death .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of sterol biosynthesis. This can lead to cell death, providing a potential mechanism for its antimicrobial and anticancer effects . .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should always be followed when working with chemicals .

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6S/c1-23-8-3-4-9(10(7-8)24-2)14-17-18-15(25-14)16-13(20)11-5-6-12(26-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTKPTHDQZJLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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